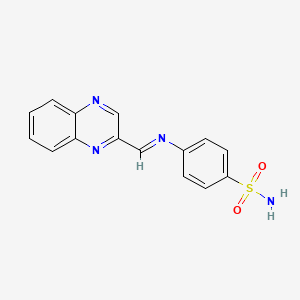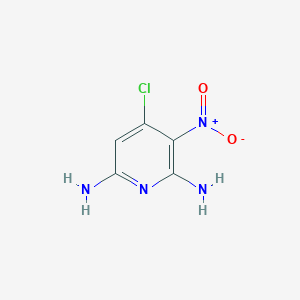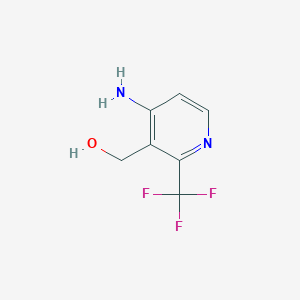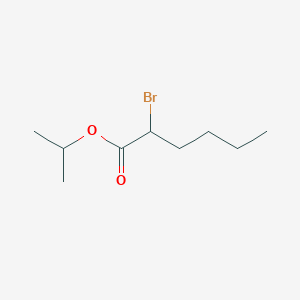
Propan-2-yl 2-bromohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a brominated ester, which means it contains a bromine atom and an ester functional group. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl 2-bromohexanoate can be synthesized through the esterification of 2-bromohexanoic acid with isopropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-bromohexanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions, to form different products.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed in the presence of a strong acid or base to yield 2-bromohexanoic acid and isopropanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents, and the reaction is performed in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products vary depending on the nucleophile used.
Reduction: The major product is 2-bromohexanol.
Hydrolysis: The products are 2-bromohexanoic acid and isopropanol.
Scientific Research Applications
Propan-2-yl 2-bromohexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceuticals and biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Propan-2-yl 2-bromohexanoate involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the formation of new bonds with different nucleophiles. The ester group can undergo hydrolysis or reduction, leading to the formation of different products .
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl 2-chlorohexanoate: Similar structure but contains a chlorine atom instead of bromine.
Propan-2-yl 2-iodohexanoate: Contains an iodine atom instead of bromine.
Propan-2-yl hexanoate: Lacks the halogen atom, making it less reactive in nucleophilic substitution reactions.
Uniqueness
Propan-2-yl 2-bromohexanoate is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts. The bromine atom also influences the compound’s physical and chemical properties, making it suitable for specific applications in research and industry .
Properties
CAS No. |
5445-21-6 |
|---|---|
Molecular Formula |
C9H17BrO2 |
Molecular Weight |
237.13 g/mol |
IUPAC Name |
propan-2-yl 2-bromohexanoate |
InChI |
InChI=1S/C9H17BrO2/c1-4-5-6-8(10)9(11)12-7(2)3/h7-8H,4-6H2,1-3H3 |
InChI Key |
VJVQVUOTLKQHCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)OC(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



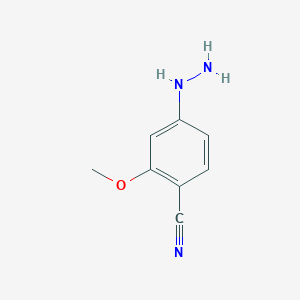
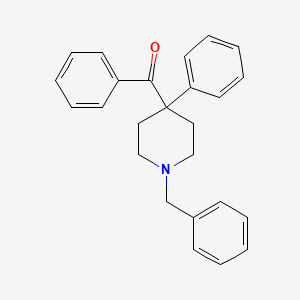
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-2-methoxybenzene](/img/structure/B13994153.png)

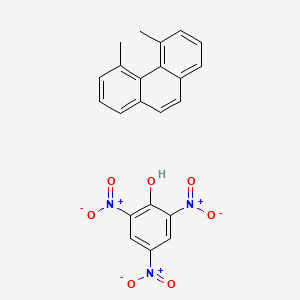
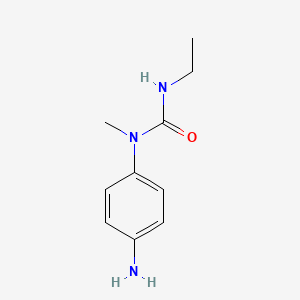
![6-Aminomethyl-benzo[1,2,3]thiadiazole](/img/structure/B13994177.png)
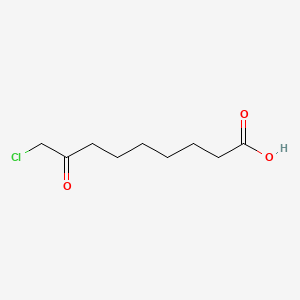
![ethyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-2,7-naphthyridine-3-carboxylate](/img/structure/B13994182.png)
